molecular formula C15H25N5O2S B5467309 N~3~-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5467309
M. Wt: 339.5 g/mol
InChI Key: VYBGCUFLERNMAW-UHFFFAOYSA-N
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Description

2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) is a thiadiazole derivative . It’s used as a building block in heterocyclic chemistry .


Synthesis Analysis

ABTD can be used in the preparation of various compounds. For example, it can be used to prepare 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thiadiazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride, 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, and N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide .


Molecular Structure Analysis

The empirical formula of ABTD is C6H11N3S, and its molecular weight is 157.24 .


Physical and Chemical Properties Analysis

ABTD has a melting point of 183-187 °C (lit.) . Its solubility and other physical properties were not specified in the sources I found.

Safety and Hazards

ABTD is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 (Harmful if swallowed) and H332 (Harmful if inhaled). The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P304 + P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .

Properties

IUPAC Name

3-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-15(2,3)12-17-18-13(23-12)16-11(21)10-7-6-8-20(9-10)14(22)19(4)5/h10H,6-9H2,1-5H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBGCUFLERNMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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